4-(4-Ethoxyphenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMFVOXVXQBEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352400 | |

| Record name | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53623-37-3 | |

| Record name | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS: 53623-37-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known by its synonym 3-(4-Ethoxybenzoyl)propionic acid, is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a keto group and a carboxylic acid moiety attached to an ethoxy-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecular architectures, including various heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, potential applications in research and drug development, and essential safety and handling information.

Compound Identification and Properties

Proper identification and understanding of a compound's physical and chemical properties are foundational to its effective use in a research setting.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 53623-37-3 | [1][][3] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][][3] |

| Molecular Weight | 222.24 g/mol | [][3] |

| IUPAC Name | This compound | [] |

| Synonyms | 3-(4-Ethoxybenzoyl)propionic acid | [1] |

| Appearance | Solid | [1] |

| Melting Point | 136 - 138 °C | [1] |

| InChI Key | HXMFVOXVXQBEEJ-UHFFFAOYSA-N | [3][4] |

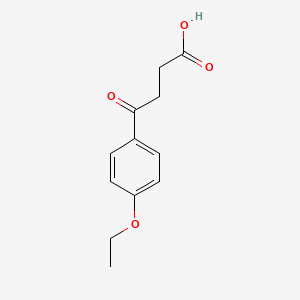

Molecular Structure

The structure of this compound is characterized by a central butanoic acid chain with a ketone at the 4-position and a 4-ethoxyphenyl substituent also at the 4-position.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a triplet and quartet for the ethoxy group, two triplets for the ethylene bridge of the butanoic acid chain, and doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the carboxylic acid proton would also be present.

-

¹³C NMR: Key signals would include carbons of the ethoxy group, the aliphatic carbons of the butanoic acid chain, the aromatic carbons, and two distinct carbonyl signals for the ketone and the carboxylic acid.

-

Mass Spectrometry: The predicted monoisotopic mass is 222.0892 Da. Common adducts observed would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[4]

Synthesis and Purification

The most logical and established method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an activated aromatic ring with succinic anhydride.[5][6] This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Causality of Experimental Design

The choice of the Friedel-Crafts acylation is dictated by the target structure. Phenetole (ethoxybenzene) is the aromatic starting material, as its ethoxy group is an ortho-, para-director and an activating group, making the aromatic ring sufficiently nucleophilic to attack the electrophile generated from succinic anhydride. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to activate the succinic anhydride, forming a highly reactive acylium ion intermediate.[7] The reaction must be performed under anhydrous conditions as the Lewis acid catalyst reacts vigorously with water. The stoichiometry of the catalyst is crucial; typically, slightly more than two equivalents of AlCl₃ are used because it complexes with both the anhydride oxygen atoms and the resulting ketone product.

Caption: General workflow for the synthesis via Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Reagent Charging: In a fume hood, charge the flask with an inert solvent (e.g., dichloromethane) and anhydrous aluminum chloride (2.2 equivalents). Cool the mixture in an ice bath to 0-5 °C.

-

Anhydride Addition: Dissolve succinic anhydride (1.0 equivalent) in a minimal amount of the inert solvent and add it dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.

-

Phenetole Addition: After the succinic anhydride has been added, add phenetole (1.0 equivalent) dropwise from the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and precipitate the crude product.

-

Isolation: Stir the quenched mixture for 30 minutes. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a solid.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a bifunctional chemical intermediate. The presence of both a ketone and a carboxylic acid allows for a wide range of subsequent chemical transformations, making it a valuable scaffold for building diverse molecular libraries.

-

Synthesis of Heterocycles: 4-Aryl-4-oxobutanoic acids are well-established precursors for synthesizing various nitrogen-containing heterocycles.[8][9] For instance, condensation with hydrazine derivatives can yield pyridazinones, a class of compounds known for a range of biological activities.[8] Reaction with diamines can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which are being investigated for anti-inflammatory and anticonvulsant effects.[9]

-

Precursor for Analog Synthesis: The ketone functionality can be reduced to an alcohol or completely to a methylene group (via Clemmensen or Wolff-Kishner reduction), providing access to 4-(4-ethoxyphenyl)butanoic acid derivatives.[10] The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling further coupling reactions.

-

Privileged Scaffold in Medicinal Chemistry: The 4-aryl-4-oxobutanoic acid motif is a component of more complex structures that have shown potential in drug discovery.[11] Its ability to be readily modified at two different points allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).[1]

Hazard Identification (GHS Classification)

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[1]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical advice.[1]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

References

- Synquest Labs. 4-(4-Ethoxyphenyl)

- BOC Sciences. CAS 53623-37-3 3-(4-Ethoxybenzoyl)propionic acid.

- FINETECH INDUSTRY LIMITED. 3-(4-ETHOXYBENZOYL)PROPIONIC ACID | CAS: 53623-37-3.

- Santa Cruz Biotechnology. 3-(4-Ethoxybenzoyl)propionic acid | CAS 53623-37-3.

- Angene International Limited. This compound | CAS 53623-37-3.

- Parchem.

- BenchChem.

- Molecules. 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. 2025.

- ChemicalBook. 4-(4-ETHOXYANILINO)-4-OXOBUTANOIC ACID | 59256-45-0.

- BLDpharm. 4-((4-Ethoxyphenyl)amino)-4-oxobutanoic acid | 59256-45-0.

- Wikipedia. Friedel–Crafts reaction.

- Arabian Journal of Chemistry.

- Sigma-Aldrich.

- BenchChem.

- PubChem. 4-(4-Methoxyphenyl)butyric acid.

- Organic Chemistry Portal.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).

- Chemistry Stack Exchange.

- PubChemLite. This compound (C12H14O4).

- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

- Sigma-Aldrich. This compound AldrichCPR.

- NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397).

- CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine.

- MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. 2022.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 3. 3-(4-ETHOXYBENZOYL)PROPIONIC ACID | CAS: 53623-37-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. PubChemLite - this compound (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]

- 10. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Chemical properties of 4-(4-ethoxyphenyl)-4-oxobutanoic acid

An In-depth Technical Guide to the Chemical Properties of 4-(4-ethoxyphenyl)-4-oxobutanoic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical, field-proven insights to support laboratory applications.

Introduction and Compound Profile

This compound, also known as 3-(4-ethoxybenzoyl)propionic acid, is a keto-carboxylic acid derivative. Its structure incorporates three key functional groups: a carboxylic acid, a ketone, and an ether, all attached to an aromatic phenyl ring. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly as a precursor for more complex molecular architectures in pharmaceutical and materials science research. The presence of both a nucleophilic carboxylic acid and an electrophilic ketone, along with a modifiable aromatic ring, offers multiple avenues for chemical transformation.

Key Identifiers:

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, storage, and application in various experimental setups. This compound is a solid at room temperature, and its properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 136 - 138 °C | [2] |

| Chemical Stability | Stable under normal handling and storage conditions. | [2] |

The structure of the molecule is depicted below, highlighting the ethoxy, phenyl, ketone, and butanoic acid moieties.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially scalable method for preparing this compound and its analogs is the Friedel-Crafts acylation.[5] This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this specific synthesis, ethoxybenzene (phenetole) serves as the activated aromatic substrate, and succinic anhydride is the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst to activate the succinic anhydride, making it a potent electrophile.

The causality behind this choice of reactants is clear:

-

Ethoxybenzene: The ethoxy group is an ortho-, para-directing activator due to the resonance donation of its lone pair electrons into the phenyl ring. This increases the nucleophilicity of the ring, facilitating the electrophilic attack. The para-product is sterically favored over the ortho-product.

-

Succinic Anhydride: This cyclic anhydride is an excellent acylating agent that, upon reaction, introduces the desired four-carbon chain with a terminal carboxylic acid.

-

Aluminum Chloride: As a strong Lewis acid, AlCl₃ coordinates with an oxygen atom of the anhydride, polarizing the carbonyl group and generating a highly reactive acylium ion or a polarized complex that initiates the reaction.

Caption: General workflow for Friedel-Crafts acylation synthesis.

Reactivity Profile

The molecule's reactivity is governed by its three primary functional groups:

-

Carboxylic Acid: This group is acidic and can be deprotonated to form a carboxylate salt. It readily undergoes reactions typical of carboxylic acids, such as:

-

Esterification: Reaction with an alcohol under acidic conditions to form an ester.

-

Amidation: Conversion to an amide by reacting with an amine, often requiring an activating agent.

-

Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

-

-

Ketone: The carbonyl group of the ketone is electrophilic and susceptible to nucleophilic attack. Key reactions include:

-

Reduction: Can be selectively reduced to a secondary alcohol using milder reducing agents like NaBH₄, or fully reduced to a methylene group (CH₂) via Clemmensen or Wolff-Kishner reduction. A patent describes the reduction of the similar 4-(4-methoxyphenyl)-4-oxobutyric acid using catalytic hydrogenation with palladium on carbon.[6]

-

Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form tertiary alcohols.

-

-

Aromatic Ring: The ethoxy-substituted phenyl ring can undergo further electrophilic aromatic substitution. The existing ethoxy and acyl groups will direct incoming electrophiles, though the acyl group is deactivating.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. While Sigma-Aldrich notes that they do not collect analytical data for this specific rare chemical, we can predict the expected results based on its structure.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of a compound. For small polar molecules like this, derivatization may be necessary to improve ionization efficiency.[7]

Predicted ESI-MS Data:

| Adduct | Ion Formula | Predicted m/z |

| [M+H]⁺ (Positive Mode) | [C₁₂H₁₅O₄]⁺ | 223.0965 |

| [M+Na]⁺ (Positive Mode) | [C₁₂H₁₄O₄Na]⁺ | 245.0784 |

| [M-H]⁻ (Negative Mode) | [C₁₂H₁₃O₄]⁻ | 221.0819 |

Data predicted based on the molecular formula and common adducts observed in ESI-MS.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.95 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the adjacent electron-withdrawing ketone. |

| ~6.95 | Doublet (d) | 2H | Ar-H (ortho to OEt) | Shielded by the electron-donating ethoxy group. |

| ~4.10 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ether oxygen. |

| ~3.25 | Triplet (t) | 2H | -CO-CH₂ -CH₂- | Protons alpha to the ketone carbonyl group. |

| ~2.80 | Triplet (t) | 2H | -CH₂-CH₂ -COOH | Protons alpha to the carboxylic acid carbonyl group. |

| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons of the terminal methyl group. |

| >10.0 | Broad Singlet | 1H | -COOH | Acidic proton, often broad and downfield. |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C =O (Ketone) |

| ~178.0 | C =O (Carboxylic Acid) |

| ~163.0 | Ar-C -OEt |

| ~130.5 | Ar-C H (ortho to C=O) |

| ~129.0 | Ar-C -C=O |

| ~114.5 | Ar-C H (ortho to OEt) |

| ~64.0 | -O-CH₂ -CH₃ |

| ~33.5 | -CO-CH₂ -CH₂- |

| ~28.5 | -CH₂-CH₂ -COOH |

| ~14.5 | -O-CH₂-CH₃ |

Experimental Protocols

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from standard procedures for the synthesis of analogous aryl oxobutanoic acids.[5]

Materials:

-

Ethoxybenzene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Dichlorobenzene[6] (as solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Initial Mixture: Charge the flask with anhydrous AlCl₃ (2.2 eq.) and the anhydrous solvent under a nitrogen atmosphere. Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Reactants: Dissolve ethoxybenzene (1.0 eq.) and succinic anhydride (1.1 eq.) in the anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and precipitate the crude product.

-

Isolation: If a solid precipitates, collect it by vacuum filtration. If the product remains in the organic layer, perform a liquid-liquid extraction.

-

Purification: Dissolve the crude product in a 5% sodium bicarbonate solution. Wash the aqueous layer with DCM to remove any unreacted ethoxybenzene. Acidify the aqueous layer with concentrated HCl to re-precipitate the pure carboxylic acid product.

-

Drying: Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol: Analytical Characterization Workflow

Caption: Workflow for the purification and characterization of the final product.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified with several hazards.[2]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust.[2]

-

P280: Wear protective gloves, eye protection, and face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Handling and Storage:

-

Handle in accordance with good industrial hygiene and safety procedures.[2]

-

Use only in a well-ventilated area.[2]

-

Store in a well-ventilated place and keep the container tightly closed.[2]

-

Store locked up.[2]

References

-

This compound|CAS 53623-37-3|Angene International Limited. [Link]

-

This compound (C12H14O4) - PubChemLite. [Link]

-

4-Hydroxy-4-(4-methoxyphenyl)-2-oxobutanoic acid | C11H12O5 | CID - PubChem. [Link]

- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google P

-

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

-

4-(4-methoxyphenyl)-4-oxobutanoic acid - ChemSynthesis. [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. [Link]

-

4-(3-Methoxyphenyl)-4-oxobutanoic acid | C11H12O4 | CID 2759694 - PubChem. [Link]

-

CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]

-

This compound | CAS 53623-37-3 - Matrix Fine Chemicals. [Link]

-

Lindsay Randall, Sundeep Dugar and Amber Freed. 4-Phenylbutyrate for SLC6A1-Meaningful Outcomes and Access. RExPO23 Conference. 2023. [Link]

Sources

- 1. This compound | CAS 53623-37-3 [matrix-fine-chemicals.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound|CAS 53623-37-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. PubChemLite - this compound (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

4-(4-ethoxyphenyl)-4-oxobutanoic acid molecular structure

An In-depth Technical Guide to 4-(4-ethoxyphenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a keto-carboxylic acid derivative with a molecular framework that serves as a versatile scaffold in synthetic organic chemistry and medicinal research. Its structure, featuring an ethoxy-substituted aromatic ring coupled to a butanoic acid chain via a ketone linker, makes it a valuable intermediate for the synthesis of more complex molecules and potential pharmacophores. This guide provides a detailed examination of its molecular structure, physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation, and a comprehensive analysis of its spectroscopic characteristics. Furthermore, it explores its potential applications and outlines essential safety and handling protocols, offering a holistic resource for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound, also known by its synonym 3-(4-Ethoxybenzoyl)propionic acid, possesses a well-defined molecular architecture.[1] The core structure consists of a para-substituted benzene ring. An ethoxy group (-OCH₂CH₃) acts as an electron-donating substituent on one end of the ring, while a 4-oxobutanoic acid moiety is attached to the other. This arrangement combines an aromatic ketone with a carboxylic acid, resulting in a bifunctional molecule with distinct regions of varying polarity and reactivity.

The molecular formula of the compound is C₁₂H₁₄O₄.[1][2] Its structure is characterized by the presence of a carbonyl group within the butanoic acid chain (ketone) and another at the terminus of the chain (carboxylic acid).

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonym | 3-(4-Ethoxybenzoyl)propionic acid | [1] |

| CAS Number | 53623-37-3 | [1][2][4] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2][3] |

| Molecular Weight | 222.24 g/mol | [2] |

| Monoisotopic Mass | 222.0892 Da | [3] |

| Melting Point | 136 - 138 °C | [1] |

| Appearance | Solid | [1] |

Synthesis via Friedel-Crafts Acylation

The most direct and established method for synthesizing this compound is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with succinic anhydride.[5][6][7] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring and proceeds via an electrophilic aromatic substitution mechanism.[5]

Causality of the Method

The choice of Friedel-Crafts acylation is dictated by its efficiency in creating the aryl ketone linkage. The ethoxy group on the phenetole ring is an ortho-, para-directing activator, making the aromatic ring sufficiently nucleophilic to attack the electrophile generated from succinic anhydride. The para-product is typically favored due to reduced steric hindrance compared to the ortho-position. A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is essential. It coordinates with succinic anhydride, facilitating ring-opening and the formation of a highly reactive acylium ion electrophile.[7][8] A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the resulting ketone product, deactivating it towards further acylation.[5][9]

Caption: General experimental workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[7][10]

Materials:

-

Phenetole (ethoxybenzene)

-

Succinic anhydride

-

Aluminum chloride (anhydrous, powdered)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (or another suitable inert solvent like nitrobenzene or chlorobenzene)[11]

-

Water & Ice

-

Anhydrous Sodium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas outlet/drying tube

-

Dropping funnel or powder funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a calcium chloride drying tube.

-

Reagent Charging: Charge the flask with the chosen anhydrous solvent (e.g., 100 mL dichloromethane) and phenetole (1.0 eq). Cool the flask in an ice bath to 0-5 °C.

-

Catalyst Addition: While stirring vigorously, slowly and portion-wise add anhydrous aluminum chloride (2.2 eq) to the flask. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

-

Reactant Addition: Add succinic anhydride (1.1 eq) to the mixture in small portions, ensuring the temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture onto a beaker of crushed ice containing concentrated HCl (approx. 50 mL). This step is highly exothermic and will hydrolyze the aluminum chloride complex.

-

Isolation: The product should precipitate as a solid. Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final this compound as a solid. Dry the purified product under a vacuum.

Spectroscopic Analysis and Characterization

| Technique | Predicted Peak / Chemical Shift (δ) | Assignment and Rationale |

| ¹H NMR | δ 7.9-8.0 (d, 2H) | Aromatic protons ortho to the carbonyl group, deshielded by the ketone's anisotropic effect. |

| δ 6.9-7.0 (d, 2H) | Aromatic protons ortho to the electron-donating ethoxy group, shielded. | |

| δ 4.1 (q, 2H) | Methylene (-O-CH₂ -CH₃) protons of the ethoxy group, split by the adjacent methyl group. | |

| δ 3.2-3.3 (t, 2H) | Methylene (-C(=O)-CH₂ -CH₂-) protons adjacent to the ketone, deshielded. | |

| δ 2.8 (t, 2H) | Methylene (-CH₂-CH₂ -COOH) protons adjacent to the carboxylic acid group. | |

| δ 1.4 (t, 3H) | Methyl (-O-CH₂-CH₃ ) protons of the ethoxy group, split by the adjacent methylene group. | |

| ¹³C NMR | δ ~198 ppm | Carbonyl carbon of the ketone. |

| δ ~178 ppm | Carbonyl carbon of the carboxylic acid. | |

| δ ~163 ppm | Aromatic carbon attached to the ethoxy group (C-O). | |

| δ ~130 ppm | Aromatic carbons ortho to the carbonyl group (CH). | |

| δ ~128 ppm | Aromatic carbon attached to the butanoyl chain (C-C=O). | |

| δ ~114 ppm | Aromatic carbons ortho to the ethoxy group (CH). | |

| δ ~64 ppm | Methylene carbon of the ethoxy group (-O-C H₂-CH₃). | |

| δ ~33 ppm | Methylene carbon adjacent to the ketone (-C(=O)-C H₂-). | |

| δ ~28 ppm | Methylene carbon adjacent to the carboxylic acid (-C H₂-COOH). | |

| δ ~15 ppm | Methyl carbon of the ethoxy group (-O-CH₂-C H₃). | |

| IR (cm⁻¹) | ~3300-2500 (broad) | O-H stretch of the carboxylic acid dimer. |

| ~1710 | C=O stretch of the carboxylic acid. | |

| ~1680 | C=O stretch of the aryl ketone. | |

| ~1600, ~1510 | C=C stretches of the aromatic ring. | |

| ~1260 | C-O stretch of the aryl ether. |

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in mainstream literature, its structural class—β-aroylpropionic acids—are recognized as crucial intermediates in the synthesis of various biologically active compounds.[7]

-

Heterocyclic Synthesis: The bifunctional nature of the molecule (ketone and carboxylic acid) makes it an ideal precursor for constructing nitrogen-containing heterocyclic systems like pyridazinones, which are core structures in many pharmaceuticals.[13]

-

Scaffold for Drug Discovery: The 4-oxobutanoic acid framework is a known scaffold for developing therapeutic agents. Derivatives have been explored for their potential to modulate neurotransmitter pathways (GABA and GHB receptors) and for their anticancer properties, potentially through the inhibition of signaling pathways like PI3K/Akt/mTOR.[14] The ethoxyphenyl moiety is a common feature in many drug molecules, often enhancing metabolic stability or receptor binding affinity.

-

Molecular Probe Development: The structure can be readily modified, for instance, by converting the carboxylic acid to an amide or ester, allowing for the attachment of fluorescent tags or other reporter groups. This makes it a candidate for developing chemical probes to study biological systems.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][15]

-

Personal Protective Equipment (PPE): Handling should be performed wearing appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[1][16] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or mist.[1][15]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[1][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][16]

The compound is stable under normal storage and handling conditions.[1]

Conclusion

This compound is a synthetically valuable organic compound with clear potential as an intermediate in pharmaceutical and materials science. Its structure is well-defined, and its synthesis is achievable through the classic Friedel-Crafts acylation reaction. The predictable spectroscopic signature allows for straightforward characterization. While direct therapeutic applications have yet to be fully realized, its structural motifs are present in numerous biologically active molecules, marking it as a compound of significant interest for further research and development. Adherence to strict safety protocols is mandatory when handling this chemical.

References

-

Synquest Labs. This compound Safety Data Sheet.

-

Sigma-Aldrich. This compound AldrichCPR.

-

BLDpharm. 4-((4-Ethoxyphenyl)amino)-4-oxobutanoic acid.

-

AK Scientific, Inc. 4-(4-Ethoxyphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid Safety Data Sheet.

-

Angene International Limited. This compound.

-

Synblock. 4-(4-Ethylphenyl)-4-oxobutanoic acid.

-

Fisher Scientific. 4-(4-Methoxyphenyl)butyric acid Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet.

-

Tokyo Chemical Industry. 4-(4-Methylphenyl)-4-oxobutanoic Acid Ethyl Ester Safety Data Sheet.

-

Wikipedia. Friedel–Crafts reaction.

-

PubChemLite. This compound (C12H14O4).

-

ChemicalBook. 4-(4-ETHOXYANILINO)-4-OXOBUTANOIC ACID | 59256-45-0.

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

-

ChemSynthesis. 4-(4-methoxyphenyl)-4-oxobutanoic acid.

-

PubChem. 4-Hydroxy-4-(4-methoxyphenyl)-2-oxobutanoic acid.

-

Sigma-Aldrich. 4-oxobutanoic acid search results.

-

BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.

-

Sigma-Aldrich. Friedel–Crafts Acylation.

-

BenchChem. A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation.

-

PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.

-

Organic Chemistry Portal. Friedel-Crafts Acylation.

-

Chem 117 Reference Spectra Spring 2011.

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride.

-

Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid.

-

BenchChem. 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.

-

BenchChem. An In-depth Technical Guide to 4-Oxobutanoic Acid: Structural Analogs, Derivatives, and Therapeutic Potential.

-

ResearchGate. CIAT with simultaneous epimerization at two stereocenters.

-

University of Calgary. Spectra Problem #7 Solution.

-

BenchChem. Synthesis of 4-Ethoxy-4-oxobutanoic Acid from Succinic Anhydride.

-

Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

-

BenchChem. Synthesis of Ethyl 4-oxobutanoate from Succinic Anhydride.

-

SpectraBase. Butanoic acid, 4-ethoxy-, methyl ester.

-

Data in Brief. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids.

-

ResearchGate. Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 4. This compound|CAS 53623-37-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 12. ekwan.github.io [ekwan.github.io]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic data of 4-(4-ethoxyphenyl)-4-oxobutanoic acid

An In-depth Technical Guide to the Spectroscopic Data of 4-(4-ethoxyphenyl)-4-oxobutanoic acid

Introduction

This compound is a carboxylic acid derivative with potential applications in organic synthesis and medicinal chemistry. Its molecular structure incorporates several key functional groups: a carboxylic acid, a ketone, an ether, and a disubstituted aromatic ring. The precise characterization of this molecule is paramount for its use in research and development, and spectroscopic techniques provide the necessary tools for this purpose. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The information presented herein is intended to assist researchers in the identification and characterization of this compound.

Molecular Structure and Key Features

The structural formula of this compound is C12H14O4, with a molecular weight of 222.24 g/mol .[1] Understanding the arrangement of atoms and functional groups is crucial for interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable method, as it is a soft ionization technique that typically keeps the molecule intact.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.09648 |

| [M+Na]⁺ | 245.07842 |

| [M-H]⁻ | 221.08192 |

| [M+NH₄]⁺ | 240.12302 |

| [M+K]⁺ | 261.05236 |

| [M+H-H₂O]⁺ | 205.08646 |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the functional groups present in the molecule.

Predicted Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| C-H (Aromatic) | 3100-3000 | Stretching vibration |

| C-H (Aliphatic) | 3000-2850 | Stretching vibration |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration |

| C=O (Ketone) | 1690-1670 | Stretching vibration |

| C=C (Aromatic) | 1600-1450 | Ring stretching vibrations |

| C-O (Ether) | 1260-1200 (asymmetric) | Stretching vibration |

| C-O (Ether) | 1075-1020 (symmetric) | Stretching vibration |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration |

| O-H (Carboxylic Acid) | 1440-1395 and 950-910 | Bending vibrations |

Experimental Protocol for Infrared Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.80 | Triplet | 2H | -CO-CH₂-CH₂ -COOH |

| ~3.30 | Triplet | 2H | -CO-CH₂ -CH₂-COOH |

| ~4.10 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.95 | Doublet | 2H | Aromatic H (ortho to -OEt) |

| ~7.95 | Doublet | 2H | Aromatic H (ortho to -CO-) |

| ~11.0 | Singlet | 1H | -COOH |

Figure 2: Key ¹H NMR couplings for this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~14.7 | -O-CH₂-C H₃ |

| ~28.5 | -CO-CH₂-C H₂-COOH |

| ~33.5 | -CO-C H₂-CH₂-COOH |

| ~63.8 | -O-C H₂-CH₃ |

| ~114.5 | Aromatic C (ortho to -OEt) |

| ~129.5 | Aromatic C (ipso to -CO-) |

| ~130.5 | Aromatic C (ortho to -CO-) |

| ~163.0 | Aromatic C (ipso to -OEt) |

| ~178.0 | -C OOH |

| ~196.5 | Ar-C O- |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse program is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed. Further 2D NMR experiments like COSY and HSQC can be performed to confirm assignments.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding for the characterization of this compound. While the provided data is largely predictive, it is based on well-established principles of spectroscopy and knowledge of similar chemical structures. Researchers working with this compound can use this guide as a reference for interpreting their own experimental results and confirming the identity and purity of their samples.

References

-

MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Available at: [Link].

-

PubChemLite. This compound (C12H14O4). Available at: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available at: [Link].

-

ChemSynthesis. 4-(4-methoxyphenyl)-4-oxobutanoic acid. Available at: [Link].

-

CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. Available at: [Link].

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0289730). Available at: [Link].

-

SpectraBase. 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid. Available at: [Link].

-

Matrix Fine Chemicals. This compound. Available at: [Link].

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link].

-

SciSpace. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. Available at: [Link].

-

NIST WebBook. 4-Aminobutanoic acid. Available at: [Link].

Sources

The Multifaceted Biological Activities of 4-Oxo-Butanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

4-Oxo-butanoic acid, also known as succinic semialdehyde, is a pivotal endogenous molecule at the intersection of neurotransmitter and energy metabolism.[1] Its unique bifunctional chemical structure, featuring both a reactive aldehyde and a carboxylic acid, presents a versatile scaffold for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the diverse biological activities of 4-oxo-butanoic acid derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a quantitative summary of structure-activity relationship (SAR) data to guide future drug discovery and development efforts.

Introduction: The Chemical Versatility and Biological Significance of the 4-Oxo-Butanoic Acid Scaffold

4-Oxo-butanoic acid is a key intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] In this pathway, the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), is transaminated to succinic semialdehyde, which is then oxidized to succinate and enters the TCA cycle.[1] The physiological importance of this pathway is highlighted by Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, a rare autosomal recessive disorder characterized by the accumulation of 4-oxo-butanoic acid and its reduction product, γ-hydroxybutyric acid (GHB), leading to severe neurological manifestations.[4][5][6]

The inherent chemical reactivity of the aldehyde and carboxylic acid moieties makes the 4-oxo-butanoic acid core an attractive starting point for chemical modifications.[1][2][3] Its derivatives have been investigated for a wide range of therapeutic applications, from modulating the effects of GABA and GHB to exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][7] This guide will provide an in-depth analysis of these biological activities, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

Several derivatives of 4-oxo-butanoic acid have demonstrated significant anticancer and cytotoxic properties.[1][8] The mechanism of action is often associated with the induction of apoptosis and the modulation of key signaling pathways that regulate cell growth and proliferation.[1][8]

Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that some 4-oxo-butanoic acid derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway.[1][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1] By inhibiting key components of this pathway, these derivatives can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.

Diagram: Hypothetical Modulation of the PI3K/Akt/mTOR Pathway by a 4-Oxo-Butanoic Acid Derivative

Caption: A simplified diagram illustrating the potential inhibitory action of a 4-oxo-butanoic acid derivative on the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various 4-oxo-butanoic acid derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Podophyllotoxin Conjugates | Compound 3l | A549/DDP (Cisplatin-resistant Lung Cancer) | 18.53 ± 1.51 | [9] |

| Indole Derivatives | Not specified | A549 (Lung Carcinoma) | - | [10] |

| Tetrazole-Isoxazoline Hybrids | 4h | A549 (Lung Carcinoma) | 1.51 | [1] |

| Tetrazole-Isoxazoline Hybrids | 4i | A549 (Lung Carcinoma) | 1.49 | [1] |

| Tetrazole-Isoxazoline Hybrids | 4h | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

4-oxo-butanoic acid derivatives (test compounds)

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

-

Compound Treatment: The following day, treat the cells with various concentrations of the 4-oxo-butanoic acid derivatives. Also include wells for vehicle control and a positive control.[1]

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO2.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram: Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: A schematic representation of the experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo model is used to screen for peripheral analgesic activity.

Materials:

-

Mice

-

4-oxo-butanoic acid derivatives (test compounds)

-

Vehicle control (e.g., saline)

-

Positive control (e.g., Aspirin)

-

0.6% acetic acid solution

Procedure:

-

Animal Grouping and Dosing: Divide the mice into groups and administer the test compounds, vehicle, or positive control. [11]2. Induction of Writhing: After a specified time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce abdominal constrictions (writhing). [11]3. Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a set period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

The 4-oxo-butanoic acid scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of potent biological activities. The anticancer, antimicrobial, and anti-inflammatory properties highlighted in this guide underscore the therapeutic potential of this class of compounds. The detailed experimental protocols provided herein offer a practical framework for researchers to evaluate the efficacy of newly synthesized derivatives.

Future research should focus on elucidating the precise molecular targets of these compounds and exploring their structure-activity relationships in greater detail to design more potent and selective therapeutic agents. Furthermore, in vivo efficacy and safety studies are crucial next steps in the preclinical development of promising 4-oxo-butanoic acid derivatives.

References

-

In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). (URL: [Link])

-

Carrageenan-Induced Paw Edema Test - Bio-protocol. (URL: [Link])

-

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema - Bio-protocol. (URL: [Link])

-

Succinic Semialdehyde Dehydrogenase Deficiency: An Update - MDPI. (URL: [Link])

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (URL: [Link])

-

synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives - ResearchGate. (URL: [Link])

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC - NIH. (URL: [Link])

-

Succinic semialdehyde dehydrogenase deficiency - Orphanet. (URL: [Link])

-

Succinic semialdehyde dehydrogenase deficiency - Wikipedia. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid - ResearchGate. (URL: [Link])

-

Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - MDPI. (URL: [Link])

-

Synthesis and biological evaluation of a series of fatty acid amides from Echinacea - PubMed. (URL: [Link])

-

Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed. (URL: [Link])

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH. (URL: [Link])

-

Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed. (URL: [Link])

- Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance. (URL: not available)

-

Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. (URL: [Link])

-

4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties - CRIS UNS. (URL: [Link])

-

Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents - ResearchGate. (URL: [Link])

-

Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed. (URL: [Link])

-

Synthesis and antitumor activities of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives: Synthetic Communications: Vol 53, No 3. (URL: [Link])

-

Exploring Anticancer Activities and Structure-Activity Relationships of Binuclear Oxidovanadium(IV) Complexes - PubMed. (URL: [Link])

-

Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PubMed. (URL: [Link])

-

Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed. (URL: [Link])

-

The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed. (URL: [Link])

-

Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - NIH. (URL: [Link])

-

4-Oxobutanoic acid | C4H6O3 | CID 1112 - PubChem - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Ethoxyphenyl Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Ethoxyphenyl Moiety as a Privileged Scaffold in Medicinal Chemistry

The ethoxyphenyl group, a seemingly simple aromatic ether, has emerged as a cornerstone in the design of a diverse array of therapeutically significant molecules. Its unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability allows it to serve as a critical pharmacophore, influencing the potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the therapeutic applications of ethoxyphenyl compounds, focusing on their mechanisms of action, and presenting field-proven experimental protocols for their evaluation. We will delve into key examples from the realms of anti-inflammatory, endocrine modulation, and oncology research, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Chapter 1: Modulation of Inflammatory Pathways with Ethoxyphenyl Compounds: The Case of Apremilast

Inflammatory responses, while essential for host defense, can become dysregulated and drive the pathogenesis of numerous chronic diseases. The ethoxyphenyl moiety is a key feature of Apremilast, a first-in-class oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1][2]

Mechanism of Action: PDE4 Inhibition and Downstream Signaling

Apremilast's therapeutic effect is rooted in its ability to selectively inhibit PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, apremilast leads to an accumulation of intracellular cAMP in immune cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP Response Element-Binding protein (CREB). Activated CREB modulates the transcription of a host of genes, leading to a rebalancing of pro-inflammatory and anti-inflammatory cytokines. Specifically, this results in the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and the upregulation of the anti-inflammatory cytokine interleukin-10 (IL-10).[3]

References

InChIKey for 4-(4-ethoxyphenyl)-4-oxobutanoic acid

An In-Depth Technical Guide to 4-(4-ethoxyphenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Applications

Introduction

This compound is a dicarbonyl compound belonging to the family of aromatic keto-acids. Possessing both a ketone and a carboxylic acid functional group, this molecule serves as a versatile intermediate in organic synthesis. Its structure, featuring a para-substituted ethoxybenzene ring, provides a scaffold that can be elaborated into more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via Friedel-Crafts acylation, its key physicochemical properties, and its potential applications for professionals in chemical research and drug development.

Compound Identification and Physicochemical Properties

Accurate identification is paramount in chemical research. The following table summarizes the key identifiers for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| InChIKey | HXMFVOXVXQBEEJ-UHFFFAOYSA-N | [1] |

| InChI | InChI=1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | [1] |

| SMILES | CCOC1=CC=C(C=C1)C(=O)CCC(=O)O | [1] |

| CAS Number | 53623-37-3 | [2][3] |

| Molecular Formula | C12H14O4 | [1][2] |

| Synonyms | 3-(4-Ethoxybenzoyl)propionic acid | [2] |

The physicochemical properties of a compound dictate its handling, reactivity, and potential applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 222.243 g/mol | [3] |

| Monoisotopic Mass | 222.0892 Da | [1] |

| Physical State | Solid | [2] |

| Melting Point | 136 - 138 °C | [2] |

| Predicted XlogP | 1.7 | [1] |

Synthesis via Friedel-Crafts Acylation

The most direct and common method for preparing 4-(4-aryl)-4-oxobutanoic acids is the Friedel–Crafts acylation of an activated aromatic ring with succinic anhydride.[4] In the case of this compound, this involves the reaction of phenetole (ethoxybenzene) with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and forming a highly reactive acylium ion electrophile. The electron-rich ethoxybenzene ring then acts as a nucleophile, attacking the acylium ion. The ethoxy group is an ortho-, para-director; however, the para-product is favored due to reduced steric hindrance, resulting in high regioselectivity. A subsequent aqueous workup hydrolyzes the aluminum salts and protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol

-

Materials: Phenetole (ethoxybenzene), succinic anhydride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM) or a similar inert solvent like dichlorobenzene, hydrochloric acid (HCl), deionized water, ice.[5]

-

Procedure:

-

Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with anhydrous AlCl₃ and dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of succinic anhydride in DCM is added dropwise to the stirred suspension of AlCl₃. The mixture is stirred for 15-20 minutes to allow for the formation of the catalyst-anhydride complex.

-

Electrophilic Attack: Phenetole is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup and Quenching: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Isolation: The organic layer is separated. The aqueous layer is extracted with additional DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified this compound as a solid.

-

Synthesis Workflow Diagram

Caption: Friedel-Crafts synthesis workflow for this compound.

Potential Applications in Research and Drug Development

While specific, high-profile applications of this compound are not extensively documented in mainstream literature, its structure makes it a valuable intermediate for several synthetic pathways. Its bifunctional nature (ketone and carboxylic acid) allows for orthogonal chemical modifications.

-

Intermediate for Heterocyclic Synthesis: The 1,4-dicarbonyl relationship between the ketone and the carboxylic acid makes it an ideal precursor for synthesizing five- and six-membered heterocyclic rings (e.g., pyridazinones, furans, pyrroles), which are common motifs in pharmacologically active compounds.

-

Scaffold for Medicinal Chemistry: The ethoxyphenyl group can be a key pharmacophoric element. The keto-acid backbone allows for the attachment of various side chains and functional groups through either the ketone (e.g., via reductive amination) or the carboxylic acid (e.g., via amide or ester bond formation). This enables the construction of libraries of related compounds for structure-activity relationship (SAR) studies.

-

Precursor for Analog Synthesis: This compound is a direct analog of other biologically relevant molecules. For instance, 4-phenylbutyrate is a known histone deacetylase (HDAC) inhibitor used in treating urea cycle disorders.[6] The structural similarity suggests that derivatives of this compound could be explored for similar or novel biological activities.

Synthetic Utility Diagram

Caption: Potential synthetic pathways using the target compound as a core scaffold.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[2]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures:

The compound is stable under normal storage conditions.[2]

Conclusion

This compound, identified by its InChIKey HXMFVOXVXQBEEJ-UHFFFAOYSA-N, is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its preparation via Friedel-Crafts acylation is a robust and scalable method. The presence of two distinct functional groups provides chemists and drug development professionals with a versatile platform for creating novel molecules with potential applications in materials science and medicinal chemistry. Proper handling in accordance with established safety protocols is essential when working with this compound.

References

-

PubChemLite. This compound (C12H14O4). Available from: [Link]

-

PubChem. CID 87096763 | C12H20O8. Available from: [Link]

-

Matrix Fine Chemicals. 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 3153-44-4. Available from: [Link]

-

ChemSynthesis. 4-(4-methoxyphenyl)-4-oxobutanoic acid. Available from: [Link]

- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

-

PubChem. 4-Hydroxy-4-(4-methoxyphenyl)-2-oxobutanoic acid | C11H12O5. Available from: [Link]

-

SpectraBase. 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid. Available from: [Link]

-

Randall, L., Dugar, S., & Freed, A. (2023). 4-Phenylbutyrate for SLC6A1-Meaningful Outcomes and Access. RExPO23 Conference. DOI: 10.58647/REXPO.23000026.v1. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 6. drugrepocentral.scienceopen.com [drugrepocentral.scienceopen.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Friedel-Crafts Synthesis of Aromatic Keto Acids

Introduction: The Synthetic Value of Aromatic Keto Acids

Aromatic keto acids, particularly β-aroylpropionic acids and o-benzoylbenzoic acids, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique bifunctional structure, containing both a ketone and a carboxylic acid, allows for a wide array of subsequent chemical transformations, making them valuable building blocks for complex molecular architectures.[3] For instance, these compounds serve as precursors for the synthesis of various heterocyclic systems and have been explored for their anti-inflammatory properties.[1]

The most direct and widely adopted method for preparing these compounds is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions developed in 1877.[4][5] This protocol details the acylation of aromatic hydrocarbons using cyclic anhydrides, such as succinic anhydride or phthalic anhydride, in the presence of a Lewis acid catalyst. This reaction offers a reliable pathway to attach an acyl group to an aromatic ring, forming a new carbon-carbon bond and yielding the desired keto acid.[6][7]

This guide provides detailed experimental protocols, explains the underlying mechanistic principles, and offers insights into process optimization for both conventional and modern, environmentally benign synthetic approaches.

The Chemistry: Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism. The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, which is potent enough to be attacked by the electron-rich π-system of the aromatic ring.[7][8]

The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of the cyclic anhydride.[5] This coordination polarizes the anhydride, facilitating the cleavage of a carbon-oxygen bond to form a resonance-stabilized acylium ion. This ion is the active electrophile in the reaction.[7][8]

-

Electrophilic Attack: The nucleophilic π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[8][9]

-

Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new acyl group. This deprotonation step restores the stable aromatic system and yields the ketone product complexed with the Lewis acid.[10]

-

Hydrolysis: An aqueous workup with acid is required to hydrolyze the aluminum chloride complex with the ketone and protonate the carboxylate, liberating the final aromatic keto acid product.[11][12]

A significant feature of Friedel-Crafts acylation, especially when using acyl halides or anhydrides, is that a stoichiometric amount or more of the Lewis acid "catalyst" is required. This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, preventing it from catalyzing further reactions.[4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 7. byjus.com [byjus.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

HPLC method for analysis of 4-(4-ethoxyphenyl)-4-oxobutanoic acid

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(4-ethoxyphenyl)-4-oxobutanoic acid is hereby presented. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a robust and reliable analytical method is crucial for its quantification and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for this purpose due to its high resolution, sensitivity, and accuracy.

This application note provides a detailed, step-by-step protocol for the analysis of this compound using a reversed-phase HPLC method. The method is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products. The protocol includes details on method validation as per the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing a suitable HPLC method.

| Property | Value |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| pKa | ~4.5 (estimated for the carboxylic acid group) |

| UV max | ~275 nm |